![molecular formula C30H29N5O2 B2603651 2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 1020051-87-9](/img/structure/B2603651.png)
2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
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Overview
Description
2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a useful research compound. Its molecular formula is C30H29N5O2 and its molecular weight is 491.595. The purity is usually 95%.
BenchChem offers high-quality 2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-morpholino-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Ligand Applications
a. C-O Coupling Reactions: Ad-BippyPhos catalyzes C-O coupling reactions, allowing the synthesis of aryl and heteroaryl ethers from aryl or heteroaryl bromides/chlorides and primary aliphatic alcohols . This process is crucial in pharmaceutical and materials science.
b. Fluorinated Aniline Synthesis: The compound also finds use in synthesizing fluorinated anilines. By coupling fluoroalkylamines with aryl bromides and chlorides, Ad-BippyPhos enables the creation of valuable fluorinated organic compounds.
Medicinal Chemistry and Neuroprotection
Beyond catalysis, Ad-BippyPhos has potential applications in medicinal chemistry:
a. Anti-Oxidant and Anti-Inflammatory Effects: Derivatives of 1,3,5-triphenyl-1,2,4-triazole (similar to Ad-BippyPhos) have been studied for their anti-oxidant and anti-inflammatory properties. Compound 9, an optimized derivative, showed neuroprotective effects in a rat middle cerebral artery occlusion (MCAO) model .
Inhibition Studies
Ad-BippyPhos derivatives have been explored for their inhibitory effects:
a. 1,3,5-Triphenyl-4,5-Dihydro-(1H)-Pyrazole Derivatives: These derivatives, characterized by a 4-chlorophenyl substituent at position 1 and a 2-hydroxyphenyl at position 3, exhibit inhibition potency. Such studies contribute to drug discovery and understanding biological pathways .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with ampa receptors .
Mode of Action
It is suggested that similar compounds act as positive allosteric modulators of ampa receptors .
Biochemical Pathways
Similar compounds have been reported to modulate ampa receptor activity, which plays a crucial role in synaptic transmission and plasticity .
Result of Action
Similar compounds have been reported to modulate ampa receptor activity, which could potentially influence neuronal excitability and synaptic plasticity .
properties
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O2/c36-29(22-33-16-18-37-19-17-33)35-28(20-27(31-35)23-10-4-1-5-11-23)26-21-34(25-14-8-3-9-15-25)32-30(26)24-12-6-2-7-13-24/h1-15,21,28H,16-20,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUYDJMNTHQDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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